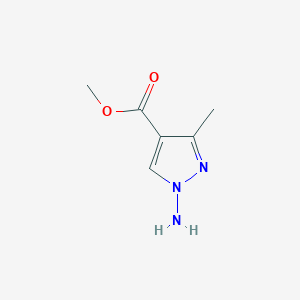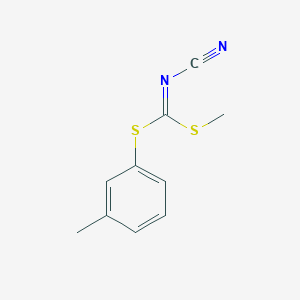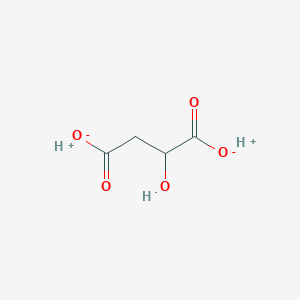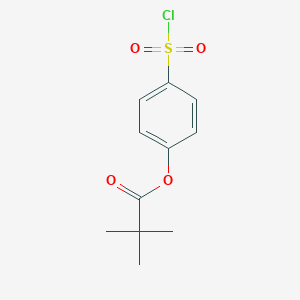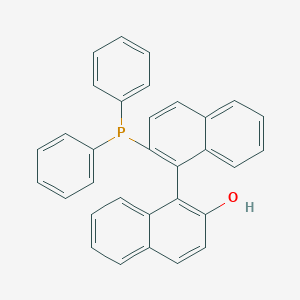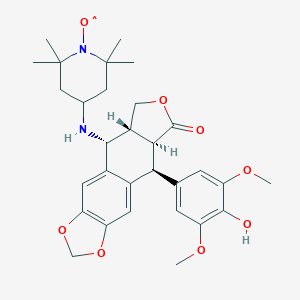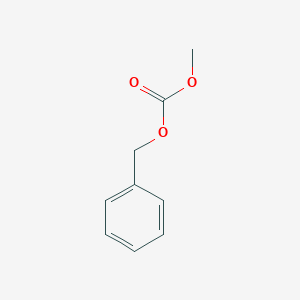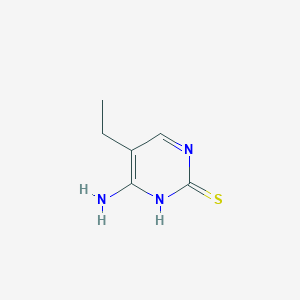
全氟辛基磷酸酯
描述
Perfluorooctyl phosphate (PFO-P) is a highly fluorinated organic compound that is used in a variety of applications. It is a fluorinated phosphate ester with the formula C8F17O4P. PFO-P is a colorless, odorless, and non-toxic liquid that is insoluble in water. It is also known as perfluorooctyl phosphate, perfluorooctyl phosphonate, perfluorooctyl phosphoric acid, and perfluoroalkyl phosphate. PFO-P is used in a variety of applications, including as a surfactant, lubricant, flame retardant, and plasticizer. It is also used in the production of medical devices, food packaging materials, and cosmetics.
科学研究应用
食用油污染与安全性
全氟烷基物质 (PFASs),包括全氟辛基磷酸酯 (PFOP),由于其稳定性和独特的理化性质,已被广泛用于消费品和工业应用。然而,PFASs 被认为是新兴有机污染物,对人体健康具有潜在毒性。在食用油的背景下,PFASs 可以通过原材料、加工或从油接触材料迁移到食用油中。 研究人员一直在研究 PFASs 在食用油中的发生、污染水平和检测方法,以最大限度地减少人体接触并确保安全 .
人工氧载体
全氟碳基人工氧载体因其在红细胞替代品中的潜在应用而受到关注。这些载体,包括 PFOP 衍生物,可以增强氧气运输能力和组织氧合。 研究正在进行,以优化其性质、稳定性和临床应用的安全性 .
环境监测和修复
PFASs,包括 PFOP,在环境中具有持久性。研究人员探索其行为、归宿和修复策略。 了解其迁移性、降解途径和去除技术对于环境保护至关重要 .
毒理学和健康影响
研究调查了 PFASs,包括 PFOP,对人体健康的毒理学影响。这些化合物会在组织中积累并影响各个器官。 研究人员检查了它们对免疫功能、内分泌干扰和致癌性的影响 .
分析方法开发
研究人员不断改进用于检测各种基质中 PFASs(包括 PFOP)的分析方法。 液相色谱-质谱 (LC-MS) 技术在环境样品、食品和生物组织中定量这些化合物方面起着至关重要的作用 .
材料科学和表面涂层
PFASs 表现出独特的表面特性,例如疏水性和疏油性。研究人员探索了它们在涂层、纺织品和其他材料中的应用。 PFOP 衍生物可能在防水涂层和防污织物中找到应用 .
作用机制
Target of Action
Perfluorooctyl phosphate (PFOP) is a type of per- and polyfluoroalkyl substance (PFAS). PFASs have been identified as endocrine-disrupting chemicals . Experimental models and epidemiologic studies suggest that PFAS exposures target the ovary and represent major risks for women’s health . A study has established protein tyrosine phosphatase SHP-2 as a new cellular target of PFAS .
Mode of Action
PFASs, including PFOP, interfere with normal reproductive function and hormonal signaling . They can diminish ovarian reserve and reduce endogenous hormone synthesis through various mechanisms. These include activating peroxisome proliferator-activated receptors, disrupting gap junction intercellular communication between oocyte and granulosa cells, inducing thyroid hormone deficiency, antagonizing ovarian enzyme activities involved in ovarian steroidogenesis, or inhibiting kisspeptin signaling in the hypothalamus .
Biochemical Pathways
The potential mechanisms of PFASs include activation of peroxisome proliferator-activated receptor (PPAR) signaling pathways, disruption of intercellular communication between oocytes and granulosa cells, and induction of oxidative stress . PFASs could diminish ovarian reserve and reduce endogenous hormone synthesis through these pathways .
Pharmacokinetics
Pfass, in general, are known for their high chemical and thermal stability, which makes them persistent in the environment . They can dissolve a significant amount of oxygen, which is of special interest for current investigations .
Result of Action
The result of PFOP’s action is primarily seen in its endocrine-disrupting effects. Numerous epidemiologic studies have identified associations of higher PFAS exposure with later menarche, irregular menstrual cycles, longer cycle length, earlier age of menopause, and reduced levels of estrogens and androgens . Adverse effects of PFAS on ovarian folliculogenesis and steroidogenesis have been confirmed in experimental models .
Action Environment
PFASs are ubiquitous and persistent in the environment and in humans . They are found widespread in drinking water, foods, food packaging materials, and other consumer products . Environmental factors such as the presence of these substances in various media can influence the compound’s action, efficacy, and stability. More research is warranted to understand the influence of environmental factors on the action of PFOP .
安全和危害
未来方向
生化分析
Biochemical Properties
Perfluorooctyl phosphate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and inflammation . The compound can also bind to serum albumin, a major protein in the blood, affecting its transport and distribution in the body . These interactions highlight the potential of perfluorooctyl phosphate to influence metabolic processes and cellular functions.
Cellular Effects
Perfluorooctyl phosphate has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, particularly those involving PPARs, leading to altered gene expression and metabolic changes . The compound has also been found to induce oxidative stress and mitochondrial dysfunction, which can impair cellular metabolism and energy production . Additionally, perfluorooctyl phosphate can interfere with cell-cell communication by inhibiting gap junctions, affecting tissue homeostasis and function .
Molecular Mechanism
The molecular mechanism of perfluorooctyl phosphate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound can activate or inhibit enzymes involved in lipid metabolism, such as acyl-CoA oxidase and carnitine palmitoyltransferase . It also affects the expression of genes regulated by PPARs, leading to changes in lipid synthesis, storage, and breakdown . Furthermore, perfluorooctyl phosphate can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorooctyl phosphate can change over time due to its stability and potential for degradation. Studies have shown that the compound can persist in biological systems for extended periods, leading to long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to perfluorooctyl phosphate can result in cumulative oxidative stress, mitochondrial dysfunction, and altered gene expression . These findings underscore the importance of monitoring the temporal effects of the compound in laboratory experiments.
Dosage Effects in Animal Models
The effects of perfluorooctyl phosphate vary with different dosages in animal models. At low doses, the compound may cause subtle changes in gene expression and metabolic processes without overt toxicity . At higher doses, perfluorooctyl phosphate can induce significant toxic effects, including liver damage, endocrine disruption, and developmental toxicity . These dose-dependent effects highlight the need for careful consideration of exposure levels in risk assessments and regulatory decisions.
Metabolic Pathways
Perfluorooctyl phosphate is involved in several metabolic pathways, primarily those related to lipid metabolism. It can interact with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, influencing the breakdown and synthesis of fatty acids . The compound can also affect the levels of metabolites involved in energy production and storage, such as triglycerides and cholesterol . These interactions suggest that perfluorooctyl phosphate can significantly impact metabolic flux and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, perfluorooctyl phosphate is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin, facilitating its transport in the bloodstream and distribution to various tissues . The compound can also interact with membrane transporters, affecting its uptake and accumulation in specific cell types . These transport and distribution mechanisms are crucial for understanding the bioavailability and potential effects of perfluorooctyl phosphate in biological systems.
Subcellular Localization
Perfluorooctyl phosphate exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to cellular membranes, where it can interact with membrane-bound enzymes and receptors . It can also accumulate in organelles such as mitochondria, affecting mitochondrial function and energy production . Additionally, perfluorooctyl phosphate may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biochemical effects .
属性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTRDYSPWWJCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P | |
| Record name | Perfluorooctyl phosphate | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558000 | |
| Record name | 6:2 Fluorotelomer phosphate monoester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57678-01-0 | |
| Record name | Mono[2-(perfluorohexyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6:2 Fluorotelomer phosphate monoester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
